

# Comparative Study on the Endocrine Disruption Potential of Isothiazolinones

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the endocrine-disrupting potential of several commonly used isothiazolinone biocides. The information is compiled from recent experimental studies and is intended to be an objective resource for the scientific community.

## **Data Summary**

The following table summarizes the quantitative data on the endocrine-disrupting effects of various isothiazolinones from key in vivo and in vitro studies.



Isothiazolin one	Test System	Endpoint	Concentrati on/Dose	Observed Effect	Reference
Methylisothia zolinone (MIT)	Zebrafish larvae	Thyroid hormone levels	30 μg/L	Significant decrease in whole-body triiodothyroni ne (T3) and thyroxine (T4) levels.[1]	Lee et al., 2022
Zebrafish larvae	Gene expression (HPT axis)	30 μg/L	Upregulation of crh, trh, tshβ, tshr; Downregulati on of trαa, tg, ttr, deio2.[1]	Lee et al., 2022	
Human endometrial cancer cells	Estrogen receptor α (ERα) antagonism	~10 µM	Inhibition of ERα activity.	Kassotis et al., 2015	
Human endometrial cancer cells	Androgen receptor (AR) antagonism	~10 µM	Inhibition of AR activity.	Kassotis et al., 2015	
Chloromethyli sothiazolinon e (CMIT)	Zebrafish embryos (in a 3:1 mixture with MIT)	Development al effects	15 and 30 μg/L	Increased incidence of bent tail and pericardial edema.[2]	Chatterjee et al., 2021
Zebrafish embryos (in a 3:1 mixture with MIT)	Cardiovascul ar effects	15 and 30 μg/L	Altered heart rates.[2]	Chatterjee et al., 2021	



Octylisothiaz olinone (OIT)	Zebrafish larvae	Thyroid hormone levels	3 μg/L	Significant decrease in whole-body T3 and T4 levels.[1]	Lee et al., 2022
Zebrafish larvae	Gene expression (HPT axis)	3 μg/L	Upregulation of crh, trh, tshβ, tshr; Downregulati on of trαa, tg, ttr, deio2.[1]	Lee et al., 2022	
Marine medaka larvae	Sex hormone ratio	1, 3, 10 μg/L	Significant elevation of estradiol (E2)/testoster one (T) ratio. [3]	Chen et al., 2025	
Benzisothiaz olinone (BIT)	Zebrafish larvae	Thyroid hormone levels	30 μg/L	Decrease in T4 and T3 content.[3]	Lee et al., 2023
Zebrafish larvae	Gene expression (HPT axis)	30 μg/L	Upregulation of tshβ, tshr, trh; Downregulati on of trα, deio2.[3]	Lee et al., 2023	
	expression	30 μg/L Not specified	of tshβ, tshr, trh; Downregulati on of trα,		



larvae			E2/T ratio.[3]		
Dichlorooctyli sothiazolinon e (DCOIT)	Marine medaka (life- cycle exposure)	Hormone synthesis	Not specified	Stimulation of GnRHR- mediated synthesis of FSH and LH. [4]	Tang et al., 2024
Marine medaka larvae	Sex hormone ratio	1, 3, 10 μg/L	Significant elevation of E2/T ratio.[3]	Chen et al., 2025	
Human and rat CYP19A1 (aromatase)	Aromatase inhibition	IC50: 5.78 μΜ (human), 7.35 μΜ (rat)	Potent inhibition of aromatase.[5]	Zheng et al., 2025	
Zebrafish larvae	Thyroid hormone levels	≥0.3 μg/L	Lower contents of T3 and T4.[6]	Lee & Ji, 2022	

# **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

# Zebrafish Embryo/Larva Assays for Thyroid Disruption

- Test Organism: Zebrafish (Danio rerio).
- Exposure: Fertilized embryos are exposed to various concentrations of the test isothiazolinone (e.g., MIT, OIT, BIT, DCOIT) and a solvent control (e.g., DMSO) in multi-well plates for a period of 96 to 120 hours post-fertilization (hpf).[1][3][6]
- Developmental Endpoints: Mortality, hatching rate, and morphological abnormalities (e.g., coagulation, tail detachment, edema) are monitored daily.[1][3][6]
- Hormone Analysis: At the end of the exposure period, whole-body homogenates of larvae are prepared. Triiodothyronine (T3) and thyroxine (T4) levels are quantified using enzymelinked immunosorbent assays (ELISA).



• Gene Expression Analysis: Total RNA is extracted from pooled larvae. Quantitative real-time PCR (qPCR) is performed to measure the transcript levels of genes involved in the hypothalamus-pituitary-thyroid (HPT) axis, such as crh, trh, tshβ, tshr, trα, tg, and deio2.[1][3]

# In Vitro Reporter Gene Assays for Nuclear Receptor Activity

- Cell Line: Human endometrial cancer cell line (Ishikawa) stably co-transfected with a luciferase reporter gene linked to a hormone response element.
- Assay Principle: The assay measures the ability of a test chemical to act as an agonist or antagonist of a specific nuclear receptor (e.g., estrogen receptor, androgen receptor).
- Agonist Mode: Cells are exposed to various concentrations of the test isothiazolinone. An
  increase in luciferase activity indicates agonistic activity.
- Antagonist Mode: Cells are co-exposed to a known receptor agonist (e.g., 17β-estradiol for ER, dihydrotestosterone for AR) and various concentrations of the test isothiazolinone. A decrease in agonist-induced luciferase activity indicates antagonistic activity.
- Data Analysis: Luminescence is measured using a luminometer. Results are expressed as a
  percentage of the maximal response induced by the positive control.

# **H295R Steroidogenesis Assay**

- Cell Line: Human adrenal cortical carcinoma cell line (NCI-H295R).
- Assay Principle: This assay assesses the effect of chemicals on the production of steroid hormones, particularly 17β-estradiol (E2) and testosterone (T).
- Procedure: H295R cells are cultured in multi-well plates and exposed to a range of concentrations of the test isothiazolinone for 48 hours.
- Hormone Quantification: After exposure, the culture medium is collected, and the concentrations of E2 and T are determined using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).



Data Analysis: Hormone production in treated cells is compared to that in solvent control
cells to determine if the test chemical inhibits or induces steroidogenesis.

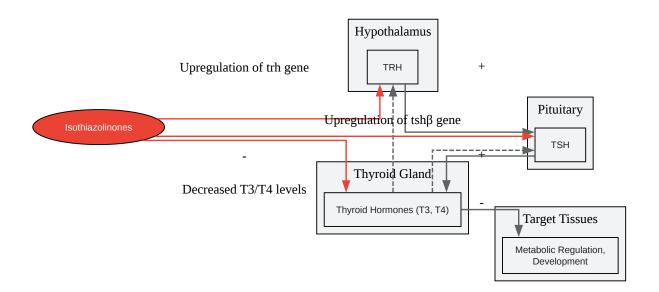
## **Aromatase Inhibition Assay**

- Enzyme Source: Human or rat CYP19A1 (aromatase).
- Assay Principle: This in vitro assay measures the inhibition of the aromatase enzyme, which
  is responsible for the conversion of androgens to estrogens.
- Procedure: The test isothiazolinone is incubated with the aromatase enzyme and a substrate. The rate of product formation is measured.
- Data Analysis: The concentration of the test chemical that causes 50% inhibition of enzyme activity (IC50) is calculated to determine its inhibitory potency.[5]

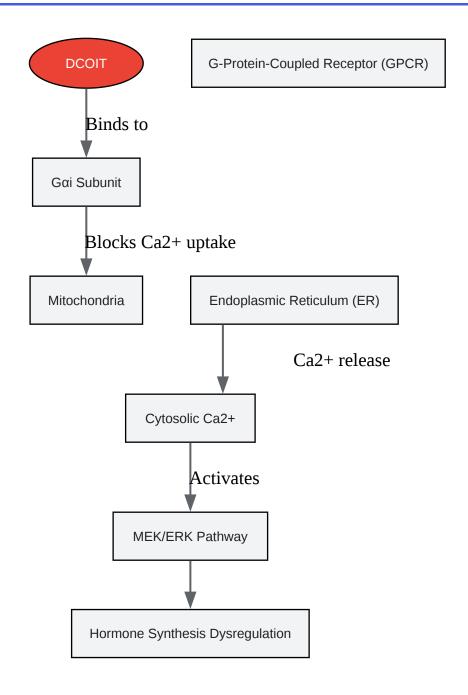
### **Visualizations**

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the endocrine-disrupting potential of isothiazolinones.

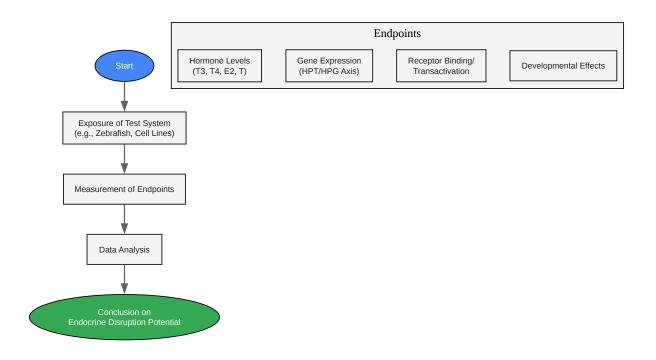












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